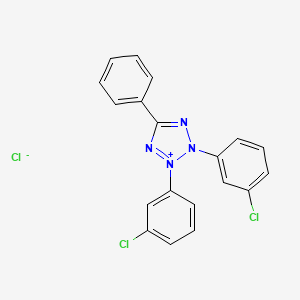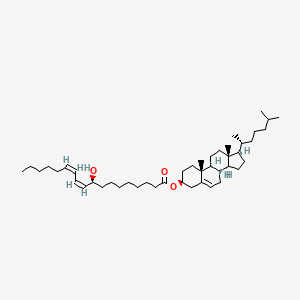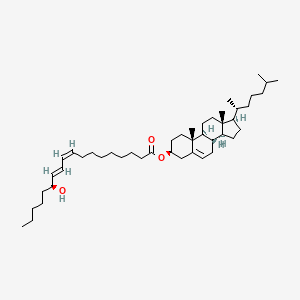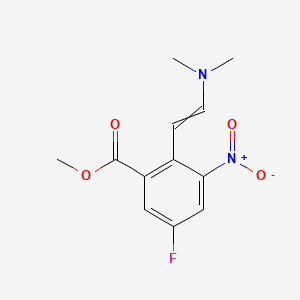
JWH 019 5-hydroxyindole metabolite
Overview
Description
JWH 019 5-hydroxyindole metabolite is a cannabimimetic indole that shows a high affinity for both the central cannabinoid (CB) and the peripheral CB receptors . It has been detected in certain herbal blends sold for human consumption .
Synthesis Analysis
JWH 019 5-hydroxyindole metabolite is expected to be a major metabolite of JWH 019, detectable in serum and urine . The biological effects of the metabolite are not known .Molecular Structure Analysis
The molecular formula of JWH 019 5-hydroxyindole metabolite is C25H25NO2 . The formal name is (1-hexyl-5-hydroxy-1H-indol-3-yl)-1-naphthalenyl-methanone .Chemical Reactions Analysis
The metabolic pathway of JWH 019 5-hydroxyindole metabolite involves the formation of 6-OH JWH-019 as the main oxidative metabolite in human liver microsomes .Physical And Chemical Properties Analysis
The molecular weight of JWH 019 5-hydroxyindole metabolite is 371.5 g/mol . It has a high lipophilicity, with an XLogP3-AA value of 6.5 .Scientific Research Applications
Mass Spectrometric Analysis : Kusano et al. (2016) developed a mass spectrometric method for determining the hydroxyl-position of hydroxyindole metabolites of JWH-018 using GC-MS/MS. This method helps differentiate positional isomers of these metabolites, which is crucial for identifying the specific compounds involved in the metabolism of synthetic cannabinoids (Kusano et al., 2016).
Metabolite Identification in Human Urine : Chimalakonda et al. (2011) identified and quantified ω-1-hydroxyl derivatives of JWH-018 and JWH-073 in human urine using LC-MS/MS. This study is important for understanding the excretion and potential biomarkers of synthetic cannabinoid use in humans (Chimalakonda et al., 2011).
Pharmacokinetic Properties : Toennes et al. (2017) studied the pharmacokinetics of JWH-018 and its metabolites in serum after inhalation. This research provides insights into the behavior of these compounds in the human body, which is vital for both medical and legal purposes (Toennes et al., 2017).
GC-MS Analysis of Metabolites : Emerson et al. (2013) developed a method using GC-MS for detecting metabolites of JWH-018 in urine. This is significant for forensic applications, especially in the context of drug testing and abuse detection (Emerson et al., 2013).
Metabolite Monitoring in Legal Cases : Jang et al. (2013) focused on monitoring urinary metabolites of JWH-018 and JWH-073 in legal cases. Their findings are essential for legal and forensic applications, helping to prove the use of specific synthetic cannabinoids (Jang et al., 2013).
Potential Binding Modes in Biological Systems : Waclawiková et al. (2022) explored the binding modes of 5-hydroxyindole to L-type calcium channels in the gut and its impact on microbiota in rats. This study contributes to our understanding of the physiological effects of these metabolites (Waclawiková et al., 2022).
Metabolic Studies in Mental Health : Schain and Freedman (1961) examined 5-hydroxyindole metabolism in mentally retarded children, including those with autism. This early study provides a historical perspective on the investigation of 5-hydroxyindole in the context of mental health (Schain & Freedman, 1961).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUPNIXKBJMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017819 | |
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 019 5-hydroxyindole metabolite | |
CAS RN |
1379604-70-2 | |
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)






![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)